molecular formula C18H17N3O3S B2766125 Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate CAS No. 875328-72-6

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B2766125
CAS No.: 875328-72-6
M. Wt: 355.41
InChI Key: ALRQIPGIBZBIHN-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be a raft (reversible addition-fragmentation chain transfer) agent , which is a type of chain transfer agent used in controlled free radical polymerization.

Mode of Action

As a RAFT agent, this compound plays a crucial role in the polymerization process. It interacts with the growing polymer chains, transferring them between different active sites. This results in a controlled growth of the polymer chains, leading to polymers with well-defined structures .

Biochemical Pathways

The compound is involved in the RAFT polymerization process, which is a type of free radical polymerization. It affects the polymerization pathway by controlling the growth of the polymer chains. The downstream effects include the formation of polymers with well-defined structures and predictable molecular weights .

Result of Action

The result of the action of this compound is the formation of polymers with well-defined structures and predictable molecular weights. This is achieved through the controlled growth of the polymer chains during the RAFT polymerization process .

Biological Activity

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, featuring a thiophene ring, is associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural components of this compound, such as the carbamoyl group and cyanopropenyl moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 320.37 g/mol. The presence of functional groups such as esters and amines enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H18N2O3SC_{18}H_{18}N_{2}O_{3}S
Molecular Weight320.37 g/mol
CAS Number19549-93-0
SolubilityModerate in organic solvents; low in water

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with various biological targets such as enzymes and receptors. The thiophene core is known for its ability to modulate biological pathways, suggesting that this compound may exhibit significant pharmacological effects through enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that thiophene derivatives possess notable antimicrobial properties. This compound has shown efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Anticancer Properties

Studies have demonstrated that compounds containing thiophene rings can exhibit anticancer activity. This compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity may be attributed to the structural features that allow it to interact with inflammatory mediators.

Case Studies

Several studies have investigated the biological activities of thiophene derivatives similar to Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-y)amino]-5-phenythiophene-3-carboxylate:

  • Antimicrobial Study :
    • A study conducted on related thiophene compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of cell membrane integrity.
  • Anticancer Research :
    • Research published in Journal of Medicinal Chemistry indicated that similar compounds induced apoptosis in breast cancer cell lines through caspase activation pathways.
  • Anti-inflammatory Evaluation :
    • A study reported that thiophene derivatives inhibited the expression of COX enzymes, leading to reduced prostaglandin synthesis, which suggests potential use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 2-[(4-amino-3-cyano-4-oxobut-2-en-2-yl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-9-15(12-7-5-4-6-8-12)25-17(13)21-11(2)14(10-19)16(20)22/h4-9,21H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRQIPGIBZBIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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